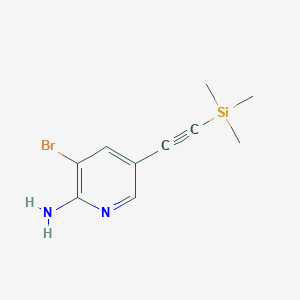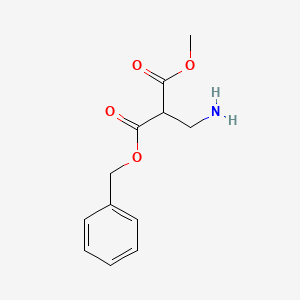
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine is a halogenated heterocyclic compound with the molecular formula C10H13BrN2Si and a molecular weight of 269.21 g/mol . This compound is characterized by the presence of a bromine atom, a trimethylsilylethynyl group, and an amine group attached to a pyridine ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of 3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine typically involves the following steps :
Starting Material: The synthesis begins with the preparation of the pyridine ring, which is then brominated to introduce the bromine atom at the 3-position.
Trimethylsilylethynylation: The brominated pyridine is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as potassium carbonate. This step introduces the trimethylsilylethynyl group at the 5-position.
Amination: Finally, the compound undergoes amination to introduce the amine group at the 2-position, completing the synthesis of this compound.
Análisis De Reacciones Químicas
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine can undergo various chemical reactions, including :
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyridine ring. For example, the amine group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The trimethylsilylethynyl group can participate in coupling reactions such as Sonogashira coupling, Suzuki coupling, and Heck reactions to form more complex molecules.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine has several applications in scientific research, including :
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.
Material Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trimethylsilylethynyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine atom and amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine can be compared with other similar compounds, such as :
5-Bromo-3-(trimethylsilyl)ethynylpyridine: This compound lacks the amine group at the 2-position, making it less versatile in certain synthetic applications.
3-Bromo-5-ethynylpyridin-2-amine: This compound lacks the trimethylsilyl group, which can affect its reactivity and solubility.
2-Amino-5-bromo-3-(trimethylsilyl)ethynylpyridine: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13BrN2Si |
|---|---|
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
3-bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine |
InChI |
InChI=1S/C10H13BrN2Si/c1-14(2,3)5-4-8-6-9(11)10(12)13-7-8/h6-7H,1-3H3,(H2,12,13) |
Clave InChI |
GTPIVKFHEIDILB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC(=C(N=C1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine](/img/structure/B13873400.png)










